molecular formula C15H14N2O2 B1278907 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile CAS No. 192869-57-1

2-Amino-5-(benzyloxy)-4-methoxybenzonitrile

Cat. No. B1278907
Key on ui cas rn: 192869-57-1
M. Wt: 254.28 g/mol
InChI Key: QQMNPRIKROPMKZ-UHFFFAOYSA-N
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Patent
US06048864

Procedure details

To a solution of 5-benzyloxy-4-methoxy-2-nitro-benzonitrile (35.0 g, 0.12 mol) in dichloromethane (500 ml) was added tetra-n-butylammonium chloride (20.3 g, 0.074 mol) followed by a solution of sodium dithionite hydrate (118.0 g, 0.61 mol) in H2O (400 ml) and the mixture was stirred vigorously for 2 hours at room temperature. A further quantity of sodium dithionite hydrate (47.2 g) was then added and stirring continued for 1 hour. The reaction mixture was then basified with 2N aqueous sodium hydroxide and the phases separated. The aqueous layer was extracted twice more with dichloromethane and the combined organic layers dried over MgSO4 and concentrated under reduced pressure to a volume of 60 ml. Treatment with excess ethereal hydrogen chloride led to the precipitation of an orange solid which was washed with diethyl ether and then dissolved in a mixture of dichloromethane and 2N aqueous sodium hydroxide. The phases were separated and the organic layer concentrated under reduced pressure and then dissolved in ethyl acetate and passed through a 5 cm plug of silica gel, eluting with ethyl acetate. On evaporation and drying under reduced pressure, the subtitle compound was obtained as a yellow solid (26.7 g, 85%). Rf 0.76 (0.880 aqueous ammonia:methanol:dichloromethane 1:10:90, v/v). MS m/z 255 (MH)+.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
20.3 g
Type
catalyst
Reaction Step One
Name
sodium dithionite hydrate
Quantity
118 g
Type
reactant
Reaction Step Two
Name
sodium dithionite hydrate
Quantity
47.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([O:20][CH3:21])=[CH:11][C:12]([N+:17]([O-])=O)=[C:13]([CH:16]=1)[C:14]#[N:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.S(S([O-])=O)([O-])=O.[Na+].[Na+].[OH-].[Na+]>ClCCl.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[NH2:17][C:12]1[CH:11]=[C:10]([O:20][CH3:21])[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:16][C:13]=1[C:14]#[N:15] |f:1.2.3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=CC(=C(C#N)C1)[N+](=O)[O-])OC
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20.3 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
sodium dithionite hydrate
Quantity
118 g
Type
reactant
Smiles
O.S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
sodium dithionite hydrate
Quantity
47.2 g
Type
reactant
Smiles
O.S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice more with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a volume of 60 ml
CUSTOM
Type
CUSTOM
Details
Treatment with excess ethereal hydrogen chloride led to the precipitation of an orange solid which
WASH
Type
WASH
Details
was washed with diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a mixture of dichloromethane and 2N aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
The phases were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
On evaporation
CUSTOM
Type
CUSTOM
Details
drying under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C#N)C=C(C(=C1)OC)OCC1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 26.7 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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